1-[(Phenylthio)methyl]piperidine
CAS No.: 6631-82-9
Cat. No.: VC3898702
Molecular Formula: C12H17NS
Molecular Weight: 207.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6631-82-9 |
|---|---|
| Molecular Formula | C12H17NS |
| Molecular Weight | 207.34 g/mol |
| IUPAC Name | 1-(phenylsulfanylmethyl)piperidine |
| Standard InChI | InChI=1S/C12H17NS/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2 |
| Standard InChI Key | OLIHYFZBYRSBAC-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CSC2=CC=CC=C2 |
| Canonical SMILES | C1CCN(CC1)CSC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The molecular formula of 1-[(Phenylthio)methyl]piperidine is C₁₂H₁₇NS, with a molecular weight of 207.34 g/mol. The piperidine ring adopts a chair conformation, while the phenylthio group introduces steric and electronic effects due to its planar aromatic structure and sulfur atom. The sulfur atom’s lone pairs enable nucleophilic interactions, and the phenyl group facilitates π-π stacking with aromatic residues in biological targets .
Key Structural Features:
-
Piperidine Core: A saturated six-membered ring with nitrogen at position 1.
-
Phenylthio Substituent: A sulfur-linked benzene ring at the 1-position of piperidine.
-
Chirality: The compound lacks chiral centers, making it a racemate unless synthesized asymmetrically.
Physicochemical Properties
Data from computational models and experimental analogs suggest the following properties:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~3.5 (indicating moderate lipophilicity) |
| Polar Surface Area | 28.54 Ų |
| Hydrogen Bond Acceptors | 1 (nitrogen atom) |
| Hydrogen Bond Donors | 0 |
The compound’s lipophilicity suggests moderate membrane permeability, a trait advantageous for central nervous system (CNS) drug candidates .
Synthetic Pathways and Optimization
Conventional Synthesis
While explicit protocols for 1-[(Phenylthio)methyl]piperidine are scarce, analogous piperidine derivatives are typically synthesized via:
-
Nucleophilic Substitution: Reaction of piperidine with benzyl thiols under basic conditions.
-
Mitsunobu Reaction: Coupling of piperidine with thiophenol using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
A hypothetical route involves:
-
Thiolation: Treating piperidine with benzyl thiol in the presence of a base (e.g., K₂CO₃).
-
Purification: Column chromatography to isolate the product.
Industrial Scalability
Continuous-flow reactors and heterogeneous catalysts (e.g., palladium on carbon) could enhance yield and reduce reaction times. Microwave-assisted synthesis has demonstrated efficacy in similar thioether formations, reducing reaction durations from hours to minutes .
Biological Activity and Mechanistic Hypotheses
Anti-inflammatory Activity
Structurally related 2-[(Phenylthio)methyl]pyridine derivatives inhibit the dermal reverse passive Arthus reaction (RPAR) in rats, reducing exudate volume and leukocyte infiltration . This anti-inflammatory mechanism, distinct from cyclooxygenase inhibition, may involve interference with complement activation or neutrophil chemotaxis.
Comparative Analysis with Structural Analogs
Piperidine vs. Pyridine Derivatives
| Compound | Core Structure | Biological Activity |
|---|---|---|
| 1-[(Phenylthio)methyl]piperidine | Piperidine ring | Hypothetical antimicrobial |
| 2-[(Phenylthio)methyl]pyridine | Pyridine ring | Anti-inflammatory |
The replacement of piperidine with pyridine enhances aromaticity, altering electron distribution and target selectivity.
Thioether vs. Ether Derivatives
Thioether-containing analogs exhibit greater metabolic stability than their ether counterparts due to sulfur’s resistance to oxidative cleavage. For example, spirocyclic piperidines with thioether linkages show prolonged in vivo half-lives compared to oxygen-linked analogs .
Applications in Drug Discovery
Central Nervous System (CNS) Targets
Piperidine derivatives are prevalent in CNS therapeutics due to their blood-brain barrier permeability. The phenylthio group in 1-[(Phenylthio)methyl]piperidine could enhance binding to G-protein-coupled receptors (GPCRs) implicated in neuropathic pain and depression .
Antibiotic Adjuvants
Thioether-functionalized piperidines potentiate β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting resistance proteins like Penicillin-Binding Protein 2a (PBP2a) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume